molecular formula C18H23N3O3 B2770034 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1327042-04-5

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2770034
CAS No.: 1327042-04-5
M. Wt: 329.4
InChI Key: LERLGKKEBUKPKY-UHFFFAOYSA-N
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Description

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Indoline Core: Starting from an indole derivative, the indoline core can be synthesized through reduction or other suitable transformations.

    Urea Formation: The final step involves the reaction of the intermediate with tetrahydro-2H-pyran-4-yl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17(13-1-2-13)21-8-5-12-3-4-15(11-16(12)21)20-18(23)19-14-6-9-24-10-7-14/h3-4,11,13-14H,1-2,5-10H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERLGKKEBUKPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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